molecular formula C20H21N3O7S B1662974 Ivachtin CAS No. 745046-84-8

Ivachtin

Cat. No.: B1662974
CAS No.: 745046-84-8
M. Wt: 447.5 g/mol
InChI Key: MWXJJTMEUGWKKY-UHFFFAOYSA-N
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Description

Ivachtin is a potent, reversible, nonpeptide, and noncompetitive inhibitor of caspase-3, a crucial enzyme involved in the process of apoptosis (programmed cell death). It has an inhibitory concentration (IC50) value of 23 nanomolar, making it a highly effective inhibitor . This compound is also known for its modest selectivity against other caspases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivachtin involves multiple steps, starting from sulfonyl amide. The sulfonyl amide is refluxed in an acetic acid and water mixture (1:1 v/v) to produce an isatin derivative. This is followed by the preparation of dicarboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization to achieve the desired purity and yield .

Scientific Research Applications

Ivachtin has a wide range of applications in scientific research:

Mechanism of Action

Ivachtin exerts its effects by binding noncompetitively to caspase-3, inhibiting its activity. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3, this compound prevents the cleavage of key cellular proteins, thereby blocking the apoptotic process .

Comparison with Similar Compounds

Uniqueness of Ivachtin: this compound stands out due to its high potency (IC50 = 23 nanomolar) and reversible inhibition of caspase-3. Its modest selectivity against other caspases makes it a valuable tool for studying apoptosis without significantly affecting other caspases .

This compound’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and potential therapeutic development.

Properties

IUPAC Name

2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJJTMEUGWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458580
Record name IVACHTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745046-84-8
Record name IVACHTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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